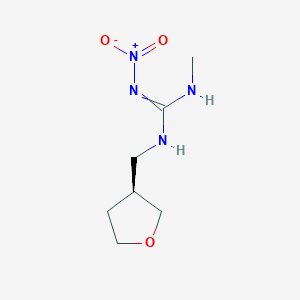
Dinotefuran, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine: is a chemical compound known for its applications in various scientific fields It is a derivative of guanidine, characterized by the presence of a nitro group, a methyl group, and an oxolan-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine typically involves the reaction of guanidine derivatives with nitro and methylating agents. One common method includes the reaction of N-methylguanidine with nitrous acid to introduce the nitro group, followed by the addition of an oxolan-3-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted guanidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of nitro and guanidine groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
Industry: In the industrial sector, N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Methyl-N’-nitro-N-nitrosoguanidine: Known for its mutagenic and carcinogenic properties, used in research to study DNA methylation and mutagenesis.
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure, used in agriculture for pest control.
Uniqueness: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine is unique due to the presence of the oxolan-3-ylmethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
322639-07-6 |
|---|---|
Formule moléculaire |
C7H14N4O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-methyl-2-nitro-3-[[(3S)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m0/s1 |
Clé InChI |
YKBZOVFACRVRJN-LURJTMIESA-N |
SMILES isomérique |
CNC(=N[N+](=O)[O-])NC[C@@H]1CCOC1 |
SMILES canonique |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


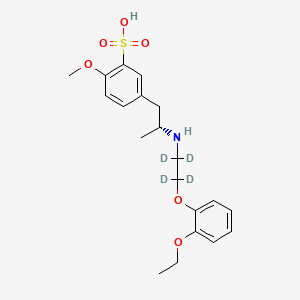
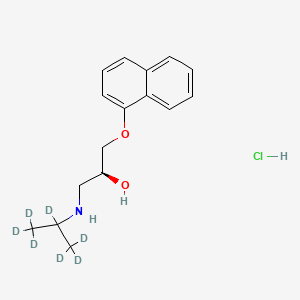
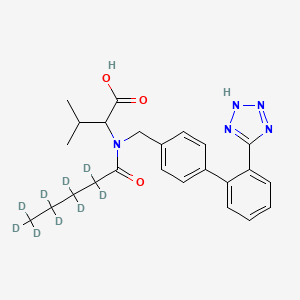

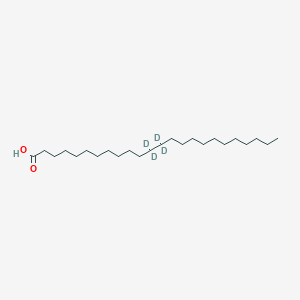


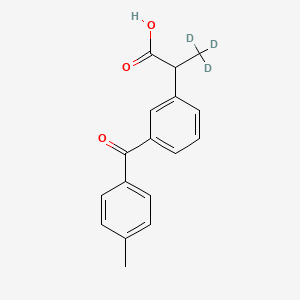

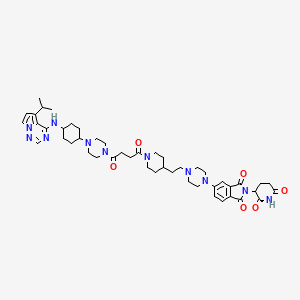
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
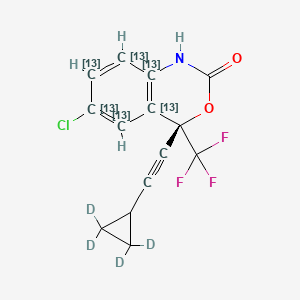
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
